molecular formula C10H19NO2 B3102009 Ethyl 2-(piperidin-4-yl)propanoate CAS No. 141060-27-7

Ethyl 2-(piperidin-4-yl)propanoate

Cat. No. B3102009
Key on ui cas rn: 141060-27-7
M. Wt: 185.26 g/mol
InChI Key: KBQUFOYZOQRUEW-UHFFFAOYSA-N
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Patent
US08354432B2

Procedure details

A sample of tert-butyl 4-(1-ethoxy-1-oxopropan-2-yl)piperidine-1-carboxylate (1.4 g, 4.91 mmol) was dissolved in 4 M hydrogen chloride/dioxane (5 mL, 165 mmol) and stirred at RT for 2 h. At the conclusion of this period, the mixture was concentrated on a rotary evaporator and the resultant residue was treated with saturated NaHCO3 and then 1 M NaOH to bring the pH to 9. The mixture was extracted with EtOAc. The extract was washed with brine, dried (MgSO4) and concentrated to give ethyl 2-(piperidin-4-yl)propanoate (0.85 g, 93%). 1H-NMR (400 MHz, CDCl3) δ ppm 4.05-4.13 (2 H, m), 2.99-3.08 (2 H, m), 2.54 (2 H, td, J=12.09, 2.52 Hz), 2.16-2.25 (1 H, m), 1.75 (1 H, s), 1.57-1.66 (2 H, m), 1.52 (1 H, dt, J=12.90, 2.86 Hz), 1.09-1.22 (1 H, m), 1.21 (3 H, t, J=7.18 Hz), 1.07 (3 H, d, J=7.05 Hz).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:20])[CH:5]([CH:7]1[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]1)[CH3:6])[CH3:2].Cl.O1CCOCC1>>[NH:10]1[CH2:11][CH2:12][CH:7]([CH:5]([CH3:6])[C:4]([O:3][CH2:1][CH3:2])=[O:20])[CH2:8][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)OC(C(C)C1CCN(CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
At the conclusion of this period, the mixture was concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
the resultant residue was treated with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CCC(CC1)C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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